(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound with the molecular formula and a molecular weight of approximately 123.58 g/mol. It is characterized by its tetrahydrofuran ring structure, which is a five-membered cyclic ether. The presence of an amine group at the 3-position of the tetrahydrofuran ring contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies .
Research indicates that (S)-tetrahydrofuran-3-amine dihydrochloride exhibits notable biological activity. It has been studied for its potential as a chiral building block in pharmaceuticals, particularly in the synthesis of biologically active compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development .
Several methods exist for synthesizing (S)-tetrahydrofuran-3-amine dihydrochloride:
(S)-Tetrahydrofuran-3-amine dihydrochloride is employed in various applications:
Interaction studies involving (S)-tetrahydrofuran-3-amine dihydrochloride have focused on its role in drug formulation and efficacy. Its interactions with various biological targets have been investigated to assess its potential therapeutic applications. These studies often explore how modifications to the tetrahydrofuran ring affect binding affinity and biological activity.
(S)-Tetrahydrofuran-3-amine dihydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
Compound Name | Similarity | Unique Features |
---|---|---|
Tetrahydrofuran-3-amine hydrochloride | 1.00 | Non-chiral version; lacks stereochemistry |
(R)-3-Aminotetrahydrofuran hydrochloride | 1.00 | Enantiomer; different biological activity |
N-Methyltetrahydrofuran-3-amine hydrochloride | 0.79 | Methyl substitution alters properties |
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 0.81 | Different ring structure; potential for diverse reactivity |
trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 0.80 | Hydroxyl group addition changes solubility |
The uniqueness of (S)-tetrahydrofuran-3-amine dihydrochloride lies in its specific stereochemistry and its resultant properties, which differentiate it from its analogs in terms of reactivity and biological interactions .